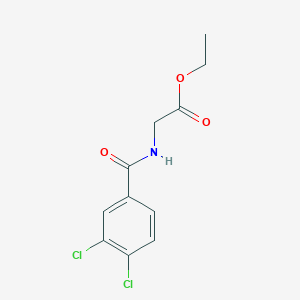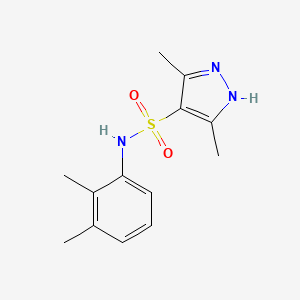
5-(4-ethoxy-3-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ethoxy-3-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as EMBT, is a pyrimidine derivative that has been widely studied for its potential applications in various scientific fields. EMBT has shown promising results in the areas of drug discovery, materials science, and organic synthesis due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and DNA synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics, which may have implications for drug interactions and toxicity. This compound has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is its ease of synthesis and high purity. It is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 5-(4-ethoxy-3-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. One area of interest is the development of new anticancer agents based on the structure of this compound. Another potential application is in the development of new antimicrobial agents. Additionally, this compound may have applications in the field of materials science, such as in the development of new polymers or organic electronic devices. Further research is needed to fully understand the potential applications of this compound and to explore its properties and mechanisms of action.
Synthesemethoden
5-(4-ethoxy-3-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can be synthesized through a simple one-pot reaction using 2,4,6-trimethylpyrimidine-5-carboxylic acid, ethyl 4-hydroxy-3-methoxybenzoate, and acetic anhydride. The reaction proceeds through a condensation reaction between the carboxylic acid and the alcohol group, followed by a cyclization reaction to form the pyrimidine ring. The resulting product is a yellow crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
5-(4-ethoxy-3-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-5-23-12-7-6-10(9-13(12)22-4)8-11-14(19)17(2)16(21)18(3)15(11)20/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHKJSAFJWWSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)


![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B7543570.png)
![4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide](/img/structure/B7543588.png)

![2-[(Difluoromethyl)sulfonyl]-4-nitroaniline](/img/structure/B7543603.png)


![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)
